molecular formula C8H5ClF2O2 B6294691 2-Chloro-4-(difluoromethoxy)benzaldehyde CAS No. 2222644-34-8

2-Chloro-4-(difluoromethoxy)benzaldehyde

Cat. No.: B6294691
CAS No.: 2222644-34-8
M. Wt: 206.57 g/mol
InChI Key: DFCVRAYBBTVJAF-UHFFFAOYSA-N
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Description

2-Chloro-4-(difluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H5ClF2O2. It is a substituted benzaldehyde, characterized by the presence of a chloro group at the second position and a difluoromethoxy group at the fourth position on the benzene ring. This compound is used in various scientific research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(difluoromethoxy)benzaldehyde typically involves the reaction of 2-chloro-4-hydroxybenzaldehyde with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxy group with the difluoromethoxy group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(difluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-4-(difluoromethoxy)benzaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(difluoromethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and difluoromethoxy groups can influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

  • 2-Chloro-4-fluorobenzaldehyde
  • 2,4-Dichlorobenzaldehyde
  • 4-(Difluoromethoxy)benzaldehyde

Comparison:

2-Chloro-4-(difluoromethoxy)benzaldehyde stands out due to the unique combination of the chloro and difluoromethoxy groups, which impart distinct chemical properties and reactivity .

Properties

IUPAC Name

2-chloro-4-(difluoromethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c9-7-3-6(13-8(10)11)2-1-5(7)4-12/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCVRAYBBTVJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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